NSC319726

Vue d'ensemble

Description

NSC 319726, également connu sous le nom de ZMC1, est une petite molécule qui a suscité un intérêt considérable dans le domaine de la recherche sur le cancer. Il est principalement connu pour sa capacité à réactiver les protéines p53 mutantes, en particulier la mutation p53R175. La protéine p53 est un suppresseur tumoral crucial, et sa mutation est souvent associée à divers cancers. NSC 319726 s’est montré prometteur pour restaurer la fonction de type sauvage de la p53 mutante, ce qui en fait un agent thérapeutique potentiel dans le traitement du cancer .

Méthodes De Préparation

La synthèse de NSC 319726 implique plusieurs étapes, en commençant par la préparation de la structure de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de NSC 319726 est synthétisée par une série de réactions de condensation impliquant des matières premières appropriées.

Modifications des groupes fonctionnels : La structure de base subit diverses modifications des groupes fonctionnels afin d’introduire les substituants souhaités.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Les méthodes de production industrielle de NSC 319726 ne sont pas largement documentées, mais elles impliquent probablement une mise à l’échelle des procédures de synthèse en laboratoire tout en garantissant la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

NSC 319726 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Le composé peut participer à des réactions redox, qui sont cruciales pour son mécanisme d’action.

Réactions de substitution : NSC 319726 peut subir des réactions de substitution, en particulier en présence de nucléophiles ou d’électrophiles.

Chélation : Le composé possède des propriétés chélatrices du zinc, qui jouent un rôle important dans son activité biologique.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

NSC 319726 a une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé est largement étudié pour sa capacité à réactiver les protéines p53 mutantes, ce qui en fait un agent thérapeutique potentiel pour les cancers présentant des mutations p53

Études biologiques : NSC 319726 est utilisé dans des études qui examinent le rôle de p53 dans la régulation du cycle cellulaire, l’apoptose et la réparation de l’ADN.

Développement de médicaments : Le composé sert de composé de tête pour le développement de nouveaux médicaments ciblant les protéines p53 mutantes.

Études mécanistiques : Les chercheurs utilisent NSC 319726 pour étudier les mécanismes de la réactivation de p53 et les voies impliquées dans ses effets anticancéreux.

Applications De Recherche Scientifique

Ovarian Cancer

Research has highlighted the potential of NSC319726 in treating ovarian cancer. A bioinformatics study demonstrated that this compound activates pathways related to oocyte meiosis, suggesting a therapeutic role in ovarian cancer treatment by targeting specific molecular pathways . The compound's ability to induce apoptosis selectively in ovarian cancer cells with mutant p53 positions it as a promising candidate for further development.

Glioblastoma

This compound has also shown efficacy against glioblastoma by inducing oxidative stress through copper binding, leading to cell cycle arrest at picomolar concentrations. This activity was confirmed through pharmacogenomic analyses that linked its effects to metal-binding properties and subsequent reactive oxygen species generation . The compound exhibited a broad spectrum of activity across different glioblastoma patient-derived cell lines.

Antifungal Activity

In addition to its anticancer properties, this compound demonstrated antifungal activity against Candida auris, a significant pathogen known for its resistance to treatment. The compound was effective against various isolates from different clades, indicating its potential as an antifungal agent .

Case Study 1: Reactivation of Mutant p53

A study involving mouse models showed that this compound effectively reduced tumor growth in xenograft models derived from human tumors with the p53 R175 mutation. The compound was administered at varying dosages, revealing a clear correlation between dosage and survival rates in p53 R172H knock-in mice compared to wild-type controls .

Case Study 2: Gene Expression Profiling

In another study, gene expression profiling after treatment with this compound revealed significant changes in the expression levels of several p53 target genes such as p21, PUMA, and MDM2. This indicates that this compound not only restores mutant p53 function but also alters downstream signaling pathways critical for cell survival and apoptosis .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

NSC 319726 exerce ses effets par un double mécanisme impliquant la chélation du zinc et la modulation redox. Le composé agit comme un métallochaperon de zinc, fournissant une concentration optimale de zinc pour faciliter le bon repliement des protéines p53 mutantes. Cela restaure la structure et la fonction de type sauvage de la protéine p53. De plus, les propriétés de modulation redox de NSC 319726 transactivent la p53 nouvellement conformée, induisant un programme apoptotique dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

NSC 319726 est unique en son genre dans son double mécanisme d’action, combinant la chélation du zinc et la modulation redox. Des composés similaires comprennent :

Pifithrin-α : Un inhibiteur de p53 qui empêche l’apoptose médiée par p53.

Eprenetapopt (APR-246) : Un composé qui restaure la conformation de type sauvage de la p53 mutante en modifiant de manière covalente les résidus cystéine.

RITA : Une petite molécule qui réactive p53 en empêchant son interaction avec MDM2.

Comparé à ces composés, la capacité de NSC 319726 à cibler spécifiquement les mutants p53 se liant au zinc et son double mécanisme d’action en font un candidat prometteur pour la thérapie contre le cancer .

Propriétés

Numéro CAS |

71555-25-4 |

|---|---|

Formule moléculaire |

C11H14N4S |

Poids moléculaire |

234.32 g/mol |

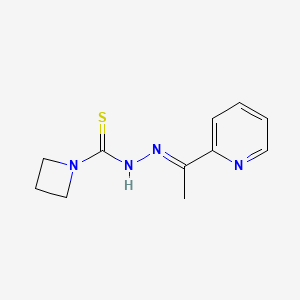

Nom IUPAC |

N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |

InChI |

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |

Clé InChI |

XDHBUMNIQRLHGO-LCYFTJDESA-N |

SMILES |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |

SMILES isomérique |

C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |

SMILES canonique |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |

Synonymes |

NSC319726 ZMC1 compound |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is NSC319726 and what is its mechanism of action?

A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:

- Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]

Q2: How effective is this compound against Candida auris compared to existing antifungals?

A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.